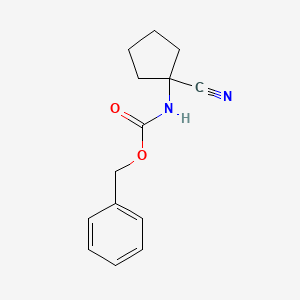

benzyl N-(1-cyanocyclopentyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

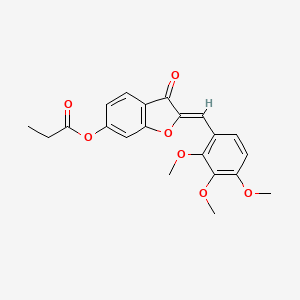

Benzyl N-(1-cyanocyclopentyl)carbamate is an organic compound with the molecular formula C14H16N2O2 . It can be viewed as the ester of carbamic acid and benzyl alcohol . It is a white solid that is soluble in organic solvents and moderately soluble in water .

Molecular Structure Analysis

The molecular structure of benzyl N-(1-cyanocyclopentyl)carbamate consists of a benzyl group (C6H5CH2-) attached to a carbamate group (OC(O)NH-) which is further attached to a 1-cyanocyclopentyl group . The exact 3D structure is not available in the searched resources.Physical And Chemical Properties Analysis

Benzyl N-(1-cyanocyclopentyl)carbamate has a molecular weight of 244.29 g/mol . It has a predicted density of 1.17±0.1 g/cm3 and a predicted boiling point of 440.5±34.0 °C .Scientific Research Applications

1. Synthesis and Development of Agonists

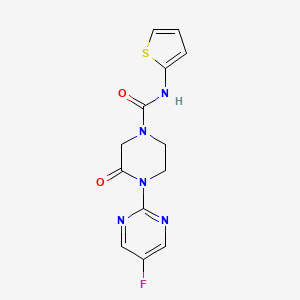

Benzyl N-(1-cyanocyclopentyl)carbamate has been used in the synthesis of novel potent selective neuronal nicotinic receptor (NNR) agonists. An example is the synthesis of A-366833, a compound developed through various chemical processes, including intramolecular cyclization and N-arylation, utilizing benzyl carbamate as a key intermediate (Ji et al., 2005).

2. Stereospecific Coupling in Chemical Synthesis

In stereospecific nickel-catalyzed cross-coupling reactions, benzyl carbamates have shown utility in processes involving selective inversion or retention at the electrophilic carbon. This ability to control the absolute stereochemistry of the resulting product is significant in synthetic chemistry (Harris et al., 2013).

3. Synthesis of Functionalized Compounds

Benzyl carbamates are used in the diastereoselective synthesis of 4-aryl-1,3-oxazinan-2-ones, which are key intermediates in creating biologically and synthetically important compounds like 3-aryl-1,3-aminoalcohols and 6-arylpiperidine-2,4-diones (Mangelinckx et al., 2010).

4. Eco-Friendly Synthesis Methods

Benzyl carbamates are involved in the eco-friendly synthesis of compounds like N-methyl-O-benzyl carbamate. Mechanochemical methods, as opposed to traditional solution synthesis, have been explored, demonstrating the utility of benzyl carbamates in sustainable chemistry (Lanzillotto et al., 2015).

5. Synthesis of Heterocyclic Compounds

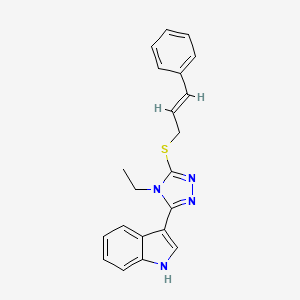

Benzyl carbamates are used in the synthesis of heterocyclic compounds, such as thiophenes, azoles, and azines, exhibiting antibacterial and antifungal activities. This demonstrates their role in creating new compounds with potential pharmaceutical applications (Mohareb et al., 2007).

properties

IUPAC Name |

benzyl N-(1-cyanocyclopentyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c15-11-14(8-4-5-9-14)16-13(17)18-10-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVMGRLCPLNRKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl N-(1-cyanocyclopentyl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

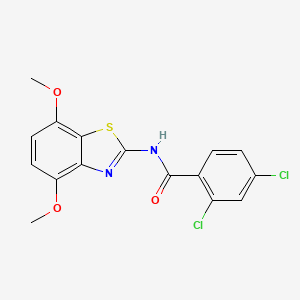

![(Z)-3,4-dimethoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2775835.png)

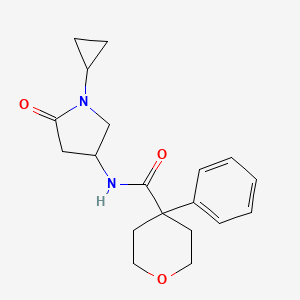

![3-Methyl-2-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2775836.png)

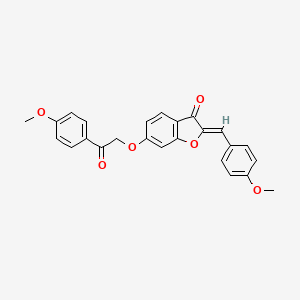

![2-[4-(1,3-dithian-2-yl)phenoxy]acetic Acid](/img/structure/B2775838.png)

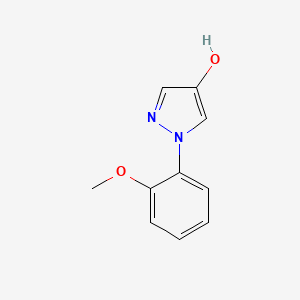

![3,5-Dichloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2775847.png)

![2-(1,3-benzodioxol-5-yl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2775853.png)